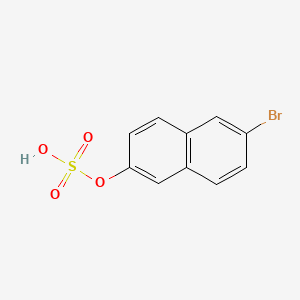

6-Bromo-2-naphthyl sulfate

Description

Conceptual Framework of Aryl Sulfate (B86663) Esters as Research Probes

Aryl sulfate esters are a class of organic compounds that have proven to be invaluable tools in biochemical research, primarily as substrates for detecting and quantifying the activity of a group of enzymes known as sulfatases. nih.gov Sulfatases are a ubiquitous class of enzymes that catalyze the hydrolysis of sulfate esters, a process crucial for various biological functions, including hormone regulation, cellular degradation pathways, and the modulation of signaling molecules. mdpi.comnih.gov The fundamental principle behind their use as research probes lies in their ability to be chemically modified to yield a detectable signal upon enzymatic cleavage. nih.gov

The general strategy involves designing a synthetic aryl sulfate ester that is itself colorless and non-fluorescent. When this substrate is acted upon by a sulfatase enzyme, the sulfate group is cleaved, releasing an aryl-containing molecule (a phenol (B47542) or naphthol derivative) that possesses distinct chromogenic (color-producing) or fluorogenic (fluorescence-producing) properties. nih.govpnas.org The intensity of the color or fluorescence produced is directly proportional to the amount of product formed, which in turn is a measure of the enzyme's activity. This allows for sensitive and continuous monitoring of the enzymatic reaction. pnas.org

Several aryl sulfate esters have been developed for this purpose, including p-nitrophenyl sulfate (pNPS) and 4-methylumbelliferyl sulfate (4-MUS). nih.govpnas.org The choice of the aryl group is critical as it determines the spectral properties of the resulting product and can influence the substrate's affinity and specificity for different sulfatases. nih.govpnas.org The introduction of substituents, such as halogens, onto the aromatic ring can further modulate these properties.

Historical Development of Naphthyl Derivatives in Enzymology and Analytical Chemistry

The use of naphthyl derivatives in enzymology and analytical chemistry has a well-established history, predating the specific application of 6-Bromo-2-naphthyl sulfate. Naphthol and its derivatives have long been recognized for their utility in the development of chromogenic and fluorogenic assays. For instance, naphthyl phosphates have been employed as substrates for phosphatase enzymes, where the enzymatic release of naphthol can be detected colorimetrically. medicaljournalssweden.se Similarly, naphthyl esters have been used to assay esterase activity. medicaljournalssweden.se

The rationale for using naphthyl derivatives lies in the favorable spectroscopic properties of the released naphthol. Naphthols can be readily coupled with diazonium salts to produce intensely colored azo dyes, a reaction that forms the basis of many histochemical staining methods and quantitative assays. medicaljournalssweden.se This principle has been applied to visualize enzyme activity directly in tissues and on electrophoretic gels.

The development of substituted naphthyl derivatives, such as those containing bromine, was a logical progression aimed at refining these analytical tools. The introduction of a halogen atom can influence the electronic properties of the molecule, potentially altering the pKa of the hydroxyl group and the spectral characteristics of the resulting chromophore. Furthermore, halogen substitution can impact the substrate's interaction with the enzyme's active site, sometimes leading to enhanced specificity or different kinetic profiles. The synthesis of compounds like 6-bromo-2-naphthol (B32079) has been a subject of organic chemistry research, with various methods developed for its preparation. orgsyn.orggoogle.com

Rationale for Academic Investigation of this compound

The academic investigation of this compound is driven by its specific applications as a chromogenic and phosphorescent probe for studying enzyme activity, particularly that of arylsulfatases. pnas.orgtandfonline.com The presence of the bromine atom and the naphthyl core bestows upon this molecule a unique set of properties that make it a valuable research tool.

One of the primary applications of this compound is as a chromogenic substrate for the detection of arylsulfatase activity. pnas.orgscite.ai Upon enzymatic hydrolysis, it releases 6-bromo-2-naphthol. This product can then be reacted with a diazonium salt to form a colored precipitate, allowing for the qualitative and quantitative assessment of enzyme activity. medicaljournalssweden.se This method has been used to detect and differentiate between various microorganisms based on their sulfatase activity profiles. For example, it has been employed in microbiology to distinguish between different species of mycobacteria. pnas.orgresearchgate.net

Beyond its chromogenic applications, this compound has also been investigated as a phosphorescent probe. nih.gov The phosphorescence of this compound can be quenched upon interaction with certain molecules, such as the heme group in heme proteins. nih.gov This property allows it to be used to assess the accessibility of the heme group in proteins like myoglobin (B1173299) and cytochrome c, providing insights into their structure and dynamics. nih.gov The long phosphorescence lifetime of this compound makes it a sensitive probe for such studies. nih.gov

The synthesis of this compound and its precursors, such as 6-bromo-2-naphthol, is also of academic interest, with research focusing on developing efficient and scalable synthetic routes. acs.orgchemicalbook.com The chemical properties of these compounds, including their reactivity and spectroscopic characteristics, continue to be subjects of investigation. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

76964-74-4 |

|---|---|

Molecular Formula |

C10H7BrO4S |

Molecular Weight |

303.13 g/mol |

IUPAC Name |

(6-bromonaphthalen-2-yl) hydrogen sulfate |

InChI |

InChI=1S/C10H7BrO4S/c11-9-3-1-8-6-10(15-16(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14) |

InChI Key |

JGCHJQIOPBQLKP-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)O |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)O |

Other CAS No. |

76964-74-4 71799-94-5 |

Synonyms |

6-bromo-2-naphthyl sulfate BNS |

Origin of Product |

United States |

Iii. Biochemical Characterization and Enzymatic Interactions of 6 Bromo 2 Naphthyl Sulfate

Substrate Properties for Arylsulfatase Enzymes (EC 3.1.6.1)

Arylsulfatases (EC 3.1.6.1), systematically named aryl-sulfate sulfohydrolases, are a class of enzymes that catalyze the hydrolysis of aryl sulfate (B86663) esters to the corresponding phenol (B47542) and an inorganic sulfate anion. wikipedia.orgqmul.ac.uk 6-Bromo-2-naphthyl sulfate serves as a synthetic substrate for these enzymes, enabling the investigation of their catalytic functions.

Arylsulfatases are categorized as type I sulfatases, a group distinguished by a unique catalytic mechanism centered around a post-translationally modified amino acid residue. qmul.ac.ukexpasy.orggenome.jp Within the active site of these enzymes, a conserved cysteine or serine residue is oxidized to form Cα-formylglycine (FGly). researchgate.netnih.gov This aldehyde-containing residue is essential for catalytic activity. nih.gov

The catalytic cycle is initiated by a nucleophilic attack on the sulfur atom of the sulfate ester substrate by the FGly residue. qmul.ac.ukexpasy.orggenome.jp The crystal structure of human arylsulfatase A suggests that the formylglycine exists in a hydrated state, -CH(OH)₂, within the active site. nih.gov The proposed mechanism involves one of the geminal hydroxyl groups of this hydrate (B1144303) attacking the substrate, leading to a transesterification that forms a covalent sulfo-enzyme intermediate. nih.gov Subsequently, the second hydroxyl group facilitates the cleavage of the C-O bond, releasing the sulfate and regenerating the aldehyde form of the FGly residue. nih.gov This process follows a retaining mechanism, where the stereochemistry at the carbon atom is preserved. nih.gov When this compound is the substrate, this reaction releases 6-bromo-2-naphthol (B32079).

While this compound is widely employed for the qualitative detection and localization of arylsulfatase activity, detailed kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are not extensively documented in the available literature for this specific substrate. However, kinetic data for other common aryl sulfate substrates provide a comparative context for understanding arylsulfatase function.

The pH at which arylsulfatases exhibit optimal activity varies depending on the enzyme's source and its subcellular location. Lysosomal sulfatases, for instance, typically function best in acidic environments. nih.gov The pH optimum for human arylsulfatase A is substrate-dependent and falls between 4.5 and 5.6. al-edu.com In contrast, arylsulfatase from the bacterium Aerobacter aerogenes is active at a more neutral pH of 7.5. pnas.orgpnas.org Studies on mycobacterial arylsulfatases have shown equal activity levels across a pH range of 5.5 to 7.5. researchgate.net

Table 1: Comparative Enzyme Kinetic Parameters for Various Arylsulfatases and Substrates This table presents kinetic data for commonly used substrates other than this compound to illustrate typical arylsulfatase performance.

| Enzyme Source | Substrate | Kₘ (μM) | Vₘₐₓ | Optimal pH |

|---|---|---|---|---|

| Aerobacter aerogenes | p-Nitrophenyl sulfate (p-NPS) | 1,800 ± 120 pnas.orgpnas.org | Not Specified | 7.5 pnas.orgpnas.org |

| Aerobacter aerogenes | 4-Methylumbelliferyl sulfate (4-MUS) | 700 ± 160 pnas.orgpnas.org | Not Specified | 7.5 pnas.orgpnas.org |

| Patella vulgata | p-Nitrophenyl sulfate (p-NPS) | 26,000 ± 2,000 pnas.orgpnas.org | Not Specified | 5.0 pnas.orgpnas.org |

| Patella vulgata | 4-Methylumbelliferyl sulfate (4-MUS) | 2,500 ± 500 pnas.orgpnas.org | Not Specified | 5.0 pnas.orgpnas.org |

| Helix pomatia | DDAO-sulfate | 13 ± 3 pnas.orgpnas.org | Not Specified | 5.0 pnas.orgpnas.org |

| Kluyveromyces lactis | p-Nitrophenyl sulfate (p-NPS) | 1.3 mM cellmolbiol.org | 1.96 µmol/min cellmolbiol.org | 6.0 cellmolbiol.org |

| Human Arylsulfatase A | Not Specified | Not Specified | Not Specified | 4.5 or 5.6 al-edu.com |

The activity of arylsulfatase enzymes can be modulated by various ions and compounds. The product of the enzymatic reaction, the sulfate anion, is a known inhibitor of arylsulfatase A, along with other compounds like phosphate, pyrophosphate, and thiosulfate. al-edu.com In certain organisms, the expression of arylsulfatase is also regulated by environmental sulfate levels. For example, high concentrations of sulfate in the growth medium lead to significantly lower arylsulfatase activity in strains of Mycobacterium scrofulaceum. researchgate.net

Conversely, some anions have been found to activate arylsulfatases. The arylsulfatase from ox liver, for example, is activated by chloride ions. wikipedia.org The structural core of this compound, the naphthalene (B1677914) ring, has been utilized in the design of potent steroid sulfatase (STS) inhibitors. tandfonline.comsemanticscholar.org This suggests that the naphthalene moiety is effective at binding within the active site of sulfatase enzymes.

Substrate Specificity Profiling Across Diverse Biological Systems

This compound has proven to be a versatile substrate for characterizing and differentiating sulfatase activities from a wide range of organisms, from bacteria to mammals.

In the field of mycobacteriology, this compound is a key reagent for identifying and distinguishing between different species. pnas.orgnih.gov The substrate is used in an in-gel activity assay following polyacrylamide gel electrophoresis of mycobacterial cell lysates. researchgate.net After separation, the gel is incubated with this compound; the enzymatic hydrolysis releases 6-bromo-2-naphthol, which is then visualized, often by coupling with a diazonium salt, revealing distinct bands corresponding to active sulfatase enzymes. researchgate.net

This technique has demonstrated that different mycobacterial species exhibit unique electrophoretic patterns of sulfatase activity, which can serve as a "fingerprint" for identification. researchgate.net For instance, this method can distinguish between members of the Mycobacterium avium complex, which are otherwise difficult to differentiate. pnas.orgpnas.org However, this chromogenic assay is noted for its long incubation time, often requiring overnight incubation for bands to become visible. pnas.orgpnas.orgnih.gov Newer, more sensitive fluorogenic substrates can detect sulfatase activity within minutes and may reveal a greater number of activity bands. pnas.orgpnas.org

Table 2: Electrophoretic Sulfatase Patterns in Mycobacteria Using this compound This table summarizes the number of distinct sulfatase activity bands observed for different mycobacterial species in an in-gel assay.

| Mycobacterial Species | Number of Sulfatase Activity Bands | Reference(s) |

|---|---|---|

| Mycobacterium avium | One | researchgate.net |

| Mycobacterium intracellulare | Three | researchgate.net |

| Mycobacterium scrofulaceum | Two | researchgate.net |

The application of this compound and similar aryl sulfates extends to the study of sulfatases from eukaryotes, including mammals. Human sulfatases are a diverse family of enzymes, broadly classified by their subcellular location and optimal pH. nih.gov Lysosomal sulfatases, such as arylsulfatase A and B, function in an acidic environment, while non-lysosomal sulfatases found in the endoplasmic reticulum and Golgi apparatus are active at a neutral pH. nih.gov

While direct kinetic studies on mammalian sulfatases using this compound are not common, the substrate's utility is implied through the characterization of these enzymes with analogous aryl sulfates like p-nitrophenyl sulfate and 4-methylumbelliferyl sulfate. al-edu.com For example, arylsulfatase B is known to hydrolyze such substrates. al-edu.com

Investigations into sulfatases from other organisms have also employed aryl sulfates. The sulfatase from the Roman snail (Helix pomatia) has an optimal pH of approximately 6.2, while the enzyme from the limpet (Patella vulgata) is also well-characterized and active on aryl sulfate substrates. pnas.orgpnas.orgsigmaaldrich.com These studies highlight the broad applicability of substrates like this compound in profiling sulfatase activity across the biological kingdoms.

Comparative Analysis with Related Sulfated Substrates

The enzymatic hydrolysis of this compound is often evaluated in comparison to other sulfated aromatic compounds to understand the influence of the substrate's structure on enzyme activity. Arylsulfatases, the primary enzymes responsible for this hydrolysis, exhibit varying degrees of affinity and catalytic efficiency for different substrates. These variations are attributed to the electronic and steric properties of the substituents on the aromatic ring.

For instance, this compound serves as a chromogenic substrate, meaning its hydrolysis releases a colored or fluorescent product (6-bromo-2-naphthol), which simplifies the detection of enzyme activity. pnas.orgpnas.org Its performance is frequently compared with other common arylsulfatase substrates like p-nitrophenyl sulfate (pNPS) and various fluorescent or indolyl-based sulfates. pnas.orgscirp.org

Studies comparing different substrates have shown that the nature and position of the substituent group significantly impact kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). For example, in an in-gel assay comparing various substrates, 5-bromo-4-chloro-3-indolyl sulfate (X-Sulf) and a fluorogenic substrate, DDAO-sulfate, showed rapid product formation, while p-NPS produced a weaker signal under the same conditions. pnas.orgpnas.org This suggests that the enzyme's active site has a higher affinity or catalytic turnover rate for certain structural motifs over others. The presence of the bulky and electronegative bromine atom on the naphthyl ring of this compound directly influences its interaction with the enzyme's active site, distinguishing its kinetic profile from that of unsubstituted naphthyl sulfate or single-ring substrates like pNPS. pnas.orgasm.org

The table below presents a conceptual comparison of kinetic parameters for an arylsulfatase with different types of substrates, illustrating how structural changes can affect enzyme-substrate interactions.

Table 1: Conceptual Kinetic Comparison of Arylsulfatase Substrates

| Substrate | Aromatic Ring System | Key Substituent | Relative K_m (Affinity) | Relative V_max (Maximal Rate) | Detection Method |

|---|---|---|---|---|---|

| p-Nitrophenyl sulfate (pNPS) | Benzene | Nitro group (-NO₂) | Moderate | Moderate | Colorimetric |

| This compound | Naphthalene | Bromo group (-Br) | Low | High | Colorimetric/Fluorometric |

| 1-Naphthyl sulfate | Naphthalene | None | High | Low | Colorimetric/Fluorometric |

| 4-Methylumbelliferyl sulfate (4-MUS) | Coumarin | Methyl group (-CH₃) | Low | Very High | Fluorometric |

| 5-Bromo-4-chloro-3-indolyl sulfate (X-Sulf) | Indole | Bromo & Chloro groups | Low | High | Colorimetric (Precipitate) |

This table is illustrative, based on general findings. Actual kinetic values are specific to the enzyme source and experimental conditions. pnas.orgpnas.orgscirp.org

Molecular Mechanisms of Enzyme-Substrate Recognition

Understanding how an enzyme recognizes and binds to this compound at a molecular level is key to explaining its catalytic mechanism. This process involves a precise, three-dimensional fit between the substrate and the enzyme's active site, governed by a series of non-covalent interactions and specific structural features within the enzyme.

Structural Determinants of Catalytic Efficiency

The catalytic efficiency of an arylsulfatase for this compound is dictated by the specific architecture of its active site. researchgate.net A crucial feature in most arylsulfatases is a post-translationally modified amino acid, Cα-formylglycine (FGly). nih.govoup.com This residue, located at the base of a positively charged pocket, is essential for catalysis. nih.govoup.com In its hydrated form, the FGly acts as the primary nucleophile, attacking the sulfur atom of the sulfate ester. oup.com

The active site is a pocket lined with specific amino acid residues that are responsible for substrate binding and orientation. researchgate.net Key residues contribute to the catalytic process:

Positively Charged Residues: Residues such as lysine (B10760008) and arginine are often present to stabilize the negatively charged sulfate group of the substrate through electrostatic interactions. researchgate.net

Hydrophobic Residues: The bulky, aromatic naphthyl ring of the substrate fits into a hydrophobic pocket, with residues like tryptophan, tyrosine, and leucine (B10760876) providing van der Waals interactions to correctly position the substrate. researchgate.net

Metal Ions: Some sulfatases utilize a metal ion, such as Mg²⁺ or Ca²⁺, coordinated by active site residues, which helps to properly orient the substrate and the essential FGly residue. nih.gov

Mutations in these key residues can dramatically decrease or eliminate catalytic activity, highlighting their importance. researchgate.net For example, replacing the active site lysine (K145 in arylsulfatase B) or nearby residues like arginine (R95) and tryptophan (W146) can lead to enzyme dysfunction. researchgate.net The precise arrangement of these structural elements creates an environment that not only binds the substrate but also stabilizes the transition state of the hydrolysis reaction, thereby accelerating the cleavage of the sulfate group. nih.govannualreviews.org

Conformational Changes Upon Substrate Binding

The interaction between an enzyme and its substrate is not a simple lock-and-key mechanism but is often a dynamic process described by the "induced fit" model. nih.govpurdue.edu Upon the binding of this compound, the arylsulfatase can undergo subtle but significant conformational changes. scirp.orgpnas.org These changes are crucial for enclosing the substrate within the active site, shielding it from the surrounding solvent, and aligning the catalytic residues for optimal function. purdue.edu

Iv. Advanced Analytical and Spectroscopic Applications of 6 Bromo 2 Naphthyl Sulfate and Its Cleavage Products

Chromogenic Detection Systems

Chromogenic detection systems utilizing 6-bromo-2-naphthyl sulfate (B86663) are predicated on the enzymatic liberation of 6-bromo-2-naphthol (B32079), which can subsequently react to form a distinctly colored compound. This principle has been effectively applied in enzyme assays and diagnostic tests.

The fundamental principle of chromophore generation in this system involves a two-step process. Initially, an enzyme, such as a sulfatase, catalyzes the hydrolysis of the sulfate group from the 6-bromo-2-naphthyl sulfate substrate. This enzymatic cleavage yields the colorless product, 6-bromo-2-naphthol.

The subsequent step involves the reaction of the liberated 6-bromo-2-naphthol with a diazonium salt, such as Fast Blue RR salt, in a process known as azo coupling. This reaction results in the formation of a highly colored, insoluble azo dye. The intensity of the color produced is directly proportional to the amount of 6-bromo-2-naphthol released, and consequently, to the activity of the enzyme.

The formation of the colored azo dye provides a robust basis for the quantitative spectrophotometric analysis of enzyme activity. By measuring the absorbance of the resulting colored solution at a specific wavelength, typically around 510 nm for the diazo dye complex, the concentration of the product can be determined. This allows for the continuous monitoring of the enzymatic reaction and the calculation of enzyme kinetics.

This method offers a direct and sensitive means of quantifying the activity of enzymes like esterases and sulfatases. The linear relationship between the change in absorbance and the enzymatic activity allows for the establishment of standardized assays for determining enzyme units in various samples.

Table 1: Key Parameters in Spectrophotometric Enzyme Assays Using Naphthyl Derivatives

| Parameter | Description | Typical Value/Range |

| Substrate | The molecule acted upon by the enzyme. | α-naphthyl esters, β-naphthyl esters |

| Enzyme | The biological catalyst being assayed. | Esterases, Sulfatases |

| Coupling Agent | Reacts with the enzymatic product to form a chromophore. | Fast Blue RR salt (a diazonium salt) |

| Wavelength of Max. Absorbance (λmax) | The wavelength at which the colored product has the highest absorbance. | ~510 nm |

| Detection Limit | The lowest concentration of product that can be reliably detected. | Varies with specific assay conditions |

This table provides a generalized overview. Specific values can vary depending on the exact substrate, enzyme, and reaction conditions.

The chromogenic system based on this compound and its derivatives has found significant utility in microbiological and biochemical diagnostics. The detection of specific enzymes produced by microorganisms can serve as a marker for their identification.

For instance, synthetic enzyme substrates are employed in clinical microbiology, environmental testing, and food security to rapidly detect and identify bacteria. nih.gov The enzymatic release of a signal-generating molecule, or signalophor, from a conjugated substrate allows for the specific detection of marker enzymes. nih.gov While many such systems exist, the principle of using a naphthyl-based substrate that releases a chromogenic product upon cleavage is a well-established approach. nih.govnih.gov

In a broader diagnostic context, these assays can be adapted to measure the activity of clinically relevant enzymes in biological fluids, aiding in the diagnosis and monitoring of various diseases.

Fluorimetric and Phosphorimetric Detection Methodologies

Beyond chromogenic assays, the intrinsic photophysical properties of this compound and its cleavage product, 6-bromo-2-naphthol, have been exploited in more sensitive fluorimetric and phosphorimetric detection methods.

This compound (BNS) exhibits notable phosphorescence in aqueous solutions. The phosphorescence lifetime of BNS has been measured to be several hundred microseconds. nih.gov This long-lived emission is a key characteristic that enables its use as a phosphorescent probe.

An important aspect of the photophysical behavior of BNS is its tendency to undergo self-quenching. nih.gov This phenomenon, where excited molecules are deactivated by interaction with ground-state molecules of the same species, can influence the observed phosphorescence intensity and lifetime, particularly at higher concentrations. The quenching of BNS phosphorescence has been shown to occur through a dynamic mechanism. nih.gov

Table 2: Phosphorescence Quenching Constants of this compound (BNS) by Heme Proteins

| Quencher | Quenching Constant (M⁻¹ s⁻¹) |

| Cytochrome c | 1-2 x 10⁹ |

| Myoglobin (B1173299) | 1-2 x 10⁹ |

| Protoporphyrin IX | 6.2 x 10⁹ |

Data sourced from a study on the quenching of BNS phosphorescence by various heme-containing molecules. nih.gov

The phosphorescent properties of BNS have been utilized to probe the accessibility of heme groups in proteins. The quenching of its phosphorescence upon interaction with heme provides a sensitive method for studying the structure and dynamics of these important biomolecules. nih.gov

Intrinsic Photophysical Properties of this compound

Formation of Fluorescent Photoproducts and Non-Interference with Triplet State

This compound (BNS) exhibits phosphorescence in aqueous solutions with a lifetime extending to several hundred microseconds. tandfonline.comnih.gov While BNS can form a fluorescent photoproduct upon photoexcitation, this phenomenon does not compromise its utility as a phosphorescent probe. tandfonline.comnih.gov Crucially, the formation of this photoproduct does not interfere with the decay properties of the triplet-state BNS. tandfonline.comnih.gov This characteristic is vital for its application in probing biological systems, as it ensures that the phosphorescence signal remains a reliable and unadulterated measure of the intended molecular interactions, such as quenching by heme proteins. tandfonline.com

Room Temperature Phosphorescence (RTP) of 6-Bromo-2-naphthol

The enzymatic or chemical cleavage of the sulfate group from this compound yields 6-bromo-2-naphthol. This product is notable for its room temperature phosphorescence (RTP), a phenomenon that is significantly enhanced and stabilized through various techniques, making it a valuable tool in analytical chemistry.

The RTP of 6-bromo-2-naphthol is markedly enhanced by forming host-guest inclusion complexes with cyclodextrins (CDs). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. When 6-bromo-2-naphthol is encapsulated within the cyclodextrin (B1172386) cavity, it is shielded from external quenchers and non-radiative decay pathways. nih.gov This protective microenvironment leads to a significant increase in phosphorescence quantum yield and a longer phosphorescence lifetime. nih.gov

Both α-cyclodextrin and β-cyclodextrin have been shown to form inclusion complexes with 6-bromo-2-naphthol. mdpi.comnih.gov Studies have identified the formation of 1:1 and 2:1 complexes between α-cyclodextrin and 6-bromo-2-naphthol, with the 2:1 complex demonstrating observable room-temperature phosphorescence in aerated aqueous solutions. nih.gov Similarly, 1:1 binary complexes form between 6-bromo-2-naphthol and β-cyclodextrin. mdpi.com The addition of a third component, such as cyclohexane, can further induce and enhance the RTP signal by promoting the formation of microcrystals necessary for phosphorescence emission. mdpi.com Embedding the molecule into the cyclodextrin cavity through hydrophobic interactions effectively inhibits the oxygen quenching effect, allowing it to emit a strong phosphorescent signal at room temperature. nih.gov

| Cyclodextrin | Complex Ratio (CD:6B2N) | Effect on RTP | Reference |

|---|---|---|---|

| α-Cyclodextrin | 2:1 | Induces RTP in aerated aqueous solution. | nih.gov |

| β-Cyclodextrin | 1:1 | Forms complex; RTP is induced/enhanced by adding a third component like cyclohexane. | mdpi.com |

The luminescence of 6-bromo-2-naphthol, particularly its RTP when complexed with cyclodextrins, is sensitive to environmental conditions such as pH and the presence of oxygen.

pH: The pH of the solution significantly influences the RTP and fluorescence emission. nih.gov 6-bromo-2-naphthol can exist in protonated, uncharged, and anionic forms depending on the pH. Each of these species forms 1:1 inclusion complexes with β-cyclodextrin, but with different inclusion constants. nih.gov Experimental results indicate that the observed RTP from the 6-bromo-2-naphthol/β-cyclodextrin/cyclohexane system originates from the protonated and uncharged species, but not from the anionic species, despite the anionic form having a larger inclusion constant. nih.gov

Oxygen: Oxygen is a well-known quencher of phosphorescence. However, the formation of an inclusion complex with cyclodextrin provides a protective environment that shields the 6-bromo-2-naphthol molecule from oxygen quenching. nih.gov Interestingly, while chemical deoxygenating agents like sodium sulfite (B76179) have been observed to quench the RTP signals, deoxygenation by bubbling nitrogen gas does not significantly improve the signals, underscoring the effective protection offered by the cyclodextrin cavity. mdpi.com

Applications as Mechanistic Probes in Biological Systems (e.g., heme accessibility)

This compound serves as an effective phosphorescent probe for studying the structure and dynamics of biological macromolecules, particularly for assessing the accessibility of heme groups in hemeproteins. tandfonline.com The principle of this application lies in the quenching of BNS phosphorescence upon contact with the heme group. tandfonline.com

This quenching occurs through a dynamic mechanism, and the quenching constant can be used to quantify the degree of accessibility of the heme group to the probe. tandfonline.com Studies have shown that BNS phosphorescence is quenched by heme-containing proteins like cytochrome c and myoglobin, but not by non-heme proteins such as lysozyme (B549824) and apomyoglobin, demonstrating the specificity of the interaction. tandfonline.com The quenching efficiency is high, indicating that quenching occurs upon direct contact between the BNS molecule and the heme group. tandfonline.com This method has been used to measure the rate constant for quenching by horseradish peroxidase, revealing differences in heme accessibility depending on the presence of bound calcium ions.

| Quencher (Heme Protein) | Quenching Constant (kq) (M⁻¹ s⁻¹) | Reference |

|---|---|---|

| Cytochrome c | 1-2 x 10⁹ | tandfonline.com |

| Myoglobin | 1-2 x 10⁹ | tandfonline.com |

| Horseradish Peroxidase (with Ca²⁺) | 4.6 x 10⁸ | |

| Horseradish Peroxidase (without Ca²⁺) | 7.6 x 10⁸ | |

| Protoporphyrin IX | 6.2 x 10⁹ | tandfonline.com |

Electrophoretic Assays and Zymography for Enzyme Profiling

In-Gel Detection and Resolution of Sulfatase Activities

This compound is a valuable substrate for the in-gel detection and visualization of sulfatase activity following electrophoretic separation, a technique known as zymography. tandfonline.com This method allows for the qualitative analysis of specific isoenzymes.

The procedure involves separating proteins, such as those from Helix pomatia which contains arylsulfatase, on a polyacrylamide gel. tandfonline.com After electrophoresis, the gel is incubated with the substrate, this compound. In the regions of the gel containing active sulfatase enzymes, the sulfate group is hydrolyzed, liberating 6-bromo-2-naphthol. tandfonline.com To visualize the areas of activity, the liberated naphthol product is coupled with a diazonium salt, such as Fast Blue B, to form a colored azo-dye. tandfonline.com This reaction produces an insoluble colored precipitate directly at the site of enzymatic activity, resulting in a distinct band against the lighter background of the gel. Research has shown that this compound is a particularly suitable substrate for visualizing arylsulfatase C (steroid sulfatase) activity in polyacrylamide gels, yielding a broad, clear band. tandfonline.com

Differentiation of Enzyme Isoforms and Strains

The differentiation of closely related enzyme isoforms and microbial strains is a significant challenge in diagnostics and microbiology. This compound has been utilized as a chromogenic substrate in enzyme assays to distinguish between different species and strains of microorganisms based on their arylsulfatase activity profiles. This approach, often combined with electrophoretic techniques, allows for the visualization of distinct enzyme "fingerprints."

One of the primary methods for this differentiation is zymography, an in-gel activity staining technique. In this method, microbial cell lysates are subjected to polyacrylamide gel electrophoresis (PAGE) under non-denaturing conditions to separate the proteins, including arylsulfatase isoenzymes, based on their size and charge. Following electrophoresis, the gel is incubated with a solution containing this compound. The arylsulfatase enzymes present in the gel hydrolyze the substrate, releasing 6-bromo-2-naphthol. This product can then be visualized by coupling it with a diazonium salt, such as Fast Blue B, to produce an insoluble colored precipitate at the location of the enzyme activity.

This technique has been effectively applied to the differentiation of various mycobacterial species. nih.gov For instance, research has demonstrated that different species and even strains within the Mycobacterium genus exhibit unique patterns of sulfatase bands when their lysates are analyzed using this in-gel assay with this compound. nih.govresearchgate.net These distinct banding patterns, or zymograms, serve as a biochemical fingerprint that can aid in the identification and classification of the microorganisms. For example, Mycobacterium avium, Mycobacterium intracellulare, and Mycobacterium scrofulaceum have been shown to produce arylsulfatase activity bands with unique mobilities in polyacrylamide gels. researchgate.net

The table below summarizes the differential sulfatase activity patterns observed in selected mycobacterial species using an in-gel assay with this compound as the substrate.

| Mycobacterial Species | Number of Sulfatase Bands Observed |

| Mycobacterium avium | 1 |

| Mycobacterium intracellulare | 2 |

| Mycobacterium scrofulaceum | 1 |

This table is illustrative and based on findings from comparative studies. The exact number and intensity of bands can vary with experimental conditions.

The ability to resolve and visualize different arylsulfatase isoforms provides a valuable tool for taxonomic and diagnostic purposes. The specific pattern of enzyme activity can reflect the genetic diversity among different strains and species, offering a phenotypic method for their differentiation.

Development of Enzyme-Activated Probes and Biosensors

The enzymatic cleavage of this compound by arylsulfatases forms the basis for the development of enzyme-activated probes and biosensors for the detection of specific enzymatic activities, and by extension, the presence of particular microorganisms or cellular states.

The design of high-sensitivity probes based on this compound and similar substrates hinges on the principle of converting a non-detectable or low-signal molecule into a highly detectable one upon enzymatic action. The key design considerations include the choice of the signaling moiety (chromophore or fluorophore), the nature of the enzymatic cleavage, and the optimization of the reaction kinetics.

In the case of this compound, the product of enzymatic hydrolysis, 6-bromo-2-naphthol, can be detected colorimetrically after reaction with a coupling agent. However, for enhanced sensitivity, fluorogenic substrates are often preferred. The design principle for a fluorogenic probe involves masking a fluorescent molecule with a sulfate group, rendering it non-fluorescent or "caged." Enzymatic removal of the sulfate group "uncages" the fluorophore, leading to a significant increase in fluorescence intensity.

While this compound itself is primarily a chromogenic substrate, the principles of its use have informed the development of more sensitive fluorogenic probes. For instance, the development of probes like 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)-sulfate (DDAO-sulfate) was a direct progression from the use of chromogenic substrates like this compound. nih.gov The key advantages of such fluorogenic probes over their chromogenic counterparts include:

Higher Signal-to-Noise Ratio: Fluorescence detection is inherently more sensitive than colorimetric detection, allowing for the detection of lower enzyme concentrations.

Real-Time Monitoring: The generation of a fluorescent signal can be monitored continuously, enabling kinetic studies of enzyme activity.

Faster Detection: Fluorogenic assays often require shorter incubation times compared to chromogenic assays that rely on the accumulation of a colored product. For example, sulfatase bands in mycobacterial lysates could be detected in minutes using a fluorogenic probe, whereas hours of incubation were needed with this compound. nih.gov

The following table outlines key design principles for developing high-sensitivity enzyme-activated probes, with a comparison between chromogenic and fluorogenic approaches.

| Design Principle | Chromogenic Probes (e.g., this compound) | Fluorogenic Probes |

| Signal Generation | Enzymatic cleavage produces a chromophore that absorbs light, often requiring a secondary reaction for color development. | Enzymatic cleavage releases a fluorophore, resulting in a direct increase in fluorescence emission. |

| Sensitivity | Lower, limited by the molar absorptivity of the chromophore. | Higher, due to the high quantum yield of the fluorophore and low background signal. |

| Detection Time | Generally longer, requiring significant product accumulation for visual or spectrophotometric detection. | Can be significantly shorter, allowing for rapid detection of enzyme activity. |

| Dynamic Range | Typically narrower. | Often wider, allowing for quantification over a broader range of enzyme concentrations. |

Enzyme-activated probes, including those based on the hydrolysis of sulfate esters like this compound, can be employed in strategies for the rapid discrimination of pathogens. These strategies leverage the unique enzymatic capabilities of different microorganisms to generate a detectable signal.

A primary strategy involves the creation of "sulfatase fingerprints" for different pathogens. nih.gov As discussed previously, zymography using this compound can reveal distinct patterns of sulfatase activity for different mycobacterial species and strains. nih.govresearchgate.net This approach allows for the visual discrimination of pathogens based on the number and electrophoretic mobility of their arylsulfatase isoenzymes.

The development of more sensitive fluorogenic probes has enhanced this strategy by reducing the time required for detection from hours to minutes. nih.gov This rapid generation of a species-specific enzymatic fingerprint is a significant advantage in clinical and environmental diagnostics where timely identification of pathogens is crucial.

Another strategy involves the use of arrays of substrates, including this compound and other chromogenic or fluorogenic compounds, to generate a metabolic signature for a particular pathogen. The pattern of substrate hydrolysis across the array can provide a unique identifier for the microorganism.

The table below outlines different strategies for rapid pathogen discrimination using enzyme-activated probes.

| Strategy | Description | Key Advantages |

| Enzyme Fingerprinting (Zymography) | Separation of microbial enzymes by electrophoresis followed by in-gel activity staining with a substrate like this compound to reveal unique banding patterns. | Provides information on the number and physical properties of enzyme isoforms; high specificity. |

| Fluorogenic Probe Assays | Use of fluorogenic substrates that produce a bright fluorescent signal upon enzymatic cleavage, enabling rapid detection of specific enzyme activities in microbial lysates or whole cells. | High sensitivity, rapid results, suitable for high-throughput screening. |

| Substrate Array Profiling | Incubation of a pathogen with an array of different enzyme substrates to generate a unique metabolic profile based on the pattern of substrate hydrolysis. | Provides a broader metabolic signature, potentially increasing discriminatory power. |

These strategies, rooted in the enzymatic activation of probes like this compound, offer powerful tools for the rapid and accurate identification and differentiation of pathogenic microorganisms.

Vi. Emerging Applications and Future Research Trajectories in 6 Bromo 2 Naphthyl Sulfate Studies

Development of Next-Generation Analytical Probes and Sensing Platforms

6-Bromo-2-naphthyl sulfate (B86663) serves as a foundational scaffold for the development of advanced analytical probes, primarily due to its unique chromogenic and phosphorescent properties.

As a chromogenic substrate , its primary application is in the detection of sulfatase enzyme activity. The enzymatic hydrolysis of the sulfate ester bond releases the 6-bromo-2-naphthol (B32079) core. This product can then be coupled with a diazonium salt to form a distinctly colored azo dye, enabling a colorimetric readout of enzyme activity. This principle is widely used in gel electrophoresis and microplate assays to visualize and quantify sulfatase activity from various biological sources.

As a phosphorescent probe , the intact 6-bromo-2-naphthyl sulfate (BNS) molecule has been studied for its ability to probe the microenvironment of complex biological systems. Research has demonstrated that its phosphorescence is dynamically quenched by heme-containing proteins. This quenching occurs upon direct contact between the probe and the heme group, making BNS a valuable tool for assessing the accessibility of heme sites within proteins like myoglobin (B1173299) and cytochrome c nih.gov. The efficiency of this quenching provides quantitative data on the steric hindrance and conformational state of the heme pocket.

| Target Molecule/System | Probe Property Utilized | Quenching Constant (M⁻¹ s⁻¹) | Application |

| Cytochrome c | Phosphorescence | 1-2 x 10⁹ nih.gov | Assessing heme group accessibility nih.gov |

| Myoglobin | Phosphorescence | 1-2 x 10⁹ nih.gov | Assessing heme group accessibility nih.gov |

| Protoporphyrin IX | Phosphorescence | 6.2 x 10⁹ nih.gov | Characterizing quenching mechanism nih.gov |

| Various Sulfatases | Chromogenic Potential | Not Applicable | Detection of enzyme activity |

This table summarizes the application of this compound as both a phosphorescent and chromogenic probe, with specific quenching constants for various heme-containing molecules.

Exploration of New Enzymatic Systems and Biological Pathways

The application of this compound as a substrate has been instrumental in the discovery and characterization of novel enzymatic systems. Sulfatases represent a large and diverse family of enzymes with critical roles in cellular metabolism, signaling, and the degradation of complex sulfated biomolecules nih.gov.

A significant application lies in microbiology, particularly in the differentiation of pathogenic bacteria. For instance, in-gel activity assays using this compound have been successfully employed to distinguish between closely related species of Mycobacterium, such as M. avium and M. intracellulare, based on their unique sulfatase expression patterns. This provides a valuable tool for microbial diagnostics and taxonomy.

Furthermore, this substrate has facilitated the exploration of enzymatic activity in environmental science. It was used to identify and characterize novel alkylsulfatases from Pseudomonas species. These newly discovered enzymes demonstrated the ability to biodegrade branched primary alkyl sulfate surfactants, compounds that were previously considered resistant to environmental degradation nih.gov. This research opens up new possibilities for bioremediation and a deeper understanding of the carbon-sulfur cycle in nature.

Advanced Spectroscopic Characterization Techniques for Intact Sulfate Compound

The detailed characterization of this compound relies on advanced spectroscopic methods that can analyze the intact molecule and its photophysical behavior.

Phosphorescence Spectroscopy has been a key technique in this regard. Detailed studies of the compound in aqueous solutions have revealed its intrinsic phosphorescent properties. A key finding is its remarkably long phosphorescence lifetime, which can be several hundred microseconds nih.gov. This long lifetime makes it highly sensitive to quenching agents in its environment. The temperature and viscosity dependencies of its phosphorescence quenching have been analyzed to confirm that the quenching mechanism is consistent with a diffusion-controlled process, where quenching occurs with unit efficiency upon collision with a quencher like a heme group nih.gov.

While not specifically detailed in the literature for this exact compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) are the gold standard for the analysis of intact sulfated metabolites. These methods allow for the direct detection and quantification of the sulfated compound in complex biological matrices, avoiding the need for chemical or enzymatic cleavage that can lead to loss of information. The characteristic fragmentation behavior of sulfate conjugates in MS/MS provides a specific signature for their identification.

| Spectroscopic Technique | Property Measured | Key Finding for this compound |

| Phosphorescence Spectroscopy | Phosphorescence Lifetime | Several hundred microseconds in aqueous solution nih.gov. |

| Phosphorescence Spectroscopy | Quenching Mechanism | Dynamic quenching occurs upon contact with heme proteins nih.gov. |

| LC-MS/MS | Mass-to-charge ratio | Enables direct detection of the intact sulfated compound. |

This table outlines the advanced spectroscopic techniques used to characterize the intact this compound molecule and its dynamic properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Application

While direct applications of artificial intelligence (AI) and machine learning (ML) to this compound are still emerging, these computational approaches represent a significant future research trajectory for designing and optimizing related compounds.

Probe Design and Optimization: AI and ML models can accelerate the development of next-generation probes based on the 6-bromo-2-naphthyl scaffold. By training algorithms on large datasets of chemical structures and their corresponding spectroscopic properties, it is possible to build predictive models. These models could screen virtual libraries of naphthalene (B1677914) derivatives to identify candidates with enhanced characteristics, such as greater fluorescence quantum yield, improved water solubility, or specific excitation/emission wavelengths tailored for particular biological imaging applications.

Predicting Enzyme-Substrate Interactions: Machine learning algorithms are increasingly used to predict the substrate specificity of enzymes nih.govrsc.org. A model could be trained on known sulfatase sequences and their activities towards a panel of substrates, including this compound. Such a model could then predict the activity of newly discovered or engineered sulfatases, facilitating enzyme characterization and functional annotation nih.govoup.com. This approach could also be reversed to design novel sulfated naphthalene substrates that are highly selective for a single, specific sulfatase, thereby improving the precision of diagnostic assays.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-2-naphthyl sulfate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonation of 6-Bromo-2-naphthol using reagents like concentrated sulfuric acid or chlorosulfonic acid. Optimization can be guided by orthogonal experimental design, varying parameters such as temperature (e.g., 0–6°C storage conditions for boronic acid derivatives ), solvent polarity, and stoichiometry. Thermal stability data for sulfate-containing compounds (e.g., sodium sulfate phase transitions ) may inform temperature thresholds.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural confirmation : Use H/C NMR to identify bromine and sulfate substituents. X-ray crystallography (e.g., single-crystal studies for brominated naphthalene derivatives ) can resolve stereochemical ambiguities.

- Purity assessment : High-performance liquid chromatography (HPLC) with >95% purity thresholds, as standardized for related brominated compounds .

Q. How can researchers mitigate hydrolysis of the sulfate ester group during storage or experimentation?

- Methodological Answer : Store the compound at low temperatures (0–6°C, as recommended for boronic acids ) and use anhydrous solvents. Stability studies should reference thermochemical data for sulfate-containing analogs (e.g., sodium sulfate’s phase transitions ).

Advanced Research Questions

Q. How does the sulfate group influence the electronic and reactive properties of 6-Bromo-2-naphthyl derivatives compared to carboxylate or hydroxyl analogs?

- Methodological Answer : Computational studies (e.g., DFT calculations) can compare electron-withdrawing effects of sulfate vs. carboxylate groups (referencing 6-Bromo-2-naphthoic acid ). Experimentally, assess reactivity via nucleophilic substitution rates under controlled conditions.

Q. How should contradictory data on synthetic yields or reaction pathways be reconciled?

F rame discrepancies (e.g., variable solvent polarity or catalyst use).

L ink to evidence (compare protocols from crystallography studies vs. HPLC purity criteria ).

O rganize hypotheses (e.g., trace moisture affecting sulfonation efficiency).

A nalyze via controlled replicates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.